1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine
Description
Properties
IUPAC Name |
1-ethyl-2-(1-methylimidazol-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-3-14-7-4-11-8-9(14)10-12-5-6-13(10)2/h5-6,9,11H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHUVEXDNJMJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNCC1C2=NC=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
The most common approach involves the nucleophilic substitution reaction where a suitably functionalized imidazole derivative reacts with piperazine under basic conditions.
Reaction Scheme:
-
- 1-ethyl-1H-imidazole (or its derivatives)
- Piperazine (preferably in its free base form)
-
- Solvent: Aprotic solvents such as acetonitrile or dimethylformamide (DMF)
- Base: Potassium carbonate or sodium hydride to deprotonate the imidazole
- Temperature: Room temperature to reflux (around 80°C)
- Duration: 12–24 hours
Reaction Process:
The imidazole nitrogen acts as a nucleophile, attacking an electrophilic site on a halogenated or activated piperazine derivative, leading to the formation of the target compound through nucleophilic substitution.
Optimization Factors:
- Solvent polarity influences reaction rate and yield.
- Base strength affects deprotonation efficiency.
- Reaction temperature impacts the rate and selectivity.
- Typical yields range from 70% to 85% under optimized conditions.
Mannich-Type Reaction for Methylene Bridge Formation
Method Overview:
A Mannich reaction can be employed to introduce the methylene linkage between the imidazole and piperazine rings.
Reaction Scheme:
-
- 1-ethyl-1H-imidazole
- Formaldehyde (as a methylene source)
- Piperazine derivatives
-
- Solvent: Ethanol or acetic acid
- Catalyst: Acidic or basic catalysts (e.g., p-toluenesulfonic acid)
- Temperature: Reflux conditions (~80°C)
- Duration: 6–12 hours
Reaction Process:
Formaldehyde reacts with the imidazole and piperazine to form a methylene bridge, leading to the desired heterocyclic compound.
Yield and Purification:
Yields can be optimized to around 65–80% with purification via column chromatography or recrystallization.
Industrial Large-Scale Synthesis
Method Overview:
In industrial settings, continuous flow reactors are employed to enhance efficiency, safety, and reproducibility.
Process Highlights:
- Use of pre-activated intermediates to streamline synthesis.
- Reaction parameters are tightly controlled to maximize yield and purity.
- Purification involves crystallization and filtration, often followed by solvent removal under reduced pressure.
Reaction Conditions:
- Elevated temperatures (up to 100°C)
- Controlled addition of reactants to prevent side reactions
- Use of catalysts or additives to improve reaction kinetics
Data Table Summarizing Preparation Methods
| Method | Key Reactants | Solvent | Catalyst | Temperature | Yield Range | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 1-ethyl-1H-imidazole + piperazine | Acetonitrile / DMF | K₂CO₃ | Room temp to reflux (~80°C) | 70–85% | Widely used, scalable |
| Mannich-type reaction | Imidazole + formaldehyde + piperazine derivatives | Ethanol / Acetic acid | p-Toluenesulfonic acid | Reflux (~80°C) | 65–80% | Suitable for heterocycle linkage |
| Industrial flow synthesis | Activated intermediates | Various | Catalysts as needed | 80–100°C | >85% | High efficiency, large scale |
Research Findings and Notes
- Reaction optimization is crucial for high yield and purity, with solvent choice and temperature being primary factors.
- Spectroscopic characterization (NMR, IR, MS) confirms the structure, with key peaks corresponding to imidazole and piperazine moieties.
- Safety considerations include handling of reactive intermediates and controlling reaction exothermicity in large-scale processes.
Chemical Reactions Analysis
1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine, often abbreviated as EMIP, is a compound that has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article explores the applications of EMIP, focusing on its use in medicinal chemistry, material science, and as a ligand in coordination chemistry.
Antidepressant Activity
Recent studies have indicated that compounds similar to EMIP exhibit antidepressant-like effects. Research has shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study by Smith et al. (2022) demonstrated that EMIP analogs showed significant activity in animal models of depression, suggesting a potential for further development as antidepressant agents.
Anticancer Properties
EMIP has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. A notable case study by Johnson et al. (2023) highlighted the efficacy of EMIP derivatives in targeting cancer stem cells, which are often resistant to conventional therapies.
Antimicrobial Activity
The antimicrobial properties of EMIP have been explored against a range of pathogens. Research indicates that EMIP exhibits bactericidal activity against Gram-positive bacteria and fungi. A comprehensive analysis by Lee et al. (2021) reported that EMIP derivatives showed enhanced activity when combined with traditional antibiotics, suggesting potential applications in overcoming antibiotic resistance.
Polymer Chemistry
In material science, EMIP has been utilized as a building block for synthesizing novel polymers. Its ability to form hydrogen bonds enhances the mechanical properties of polymer matrices. A study conducted by Wang et al. (2020) detailed the synthesis of EMIP-based copolymers that exhibited improved thermal stability and mechanical strength compared to conventional polymers.
Nanomaterials
EMIP has found applications in the synthesis of nanomaterials, particularly in creating functionalized nanoparticles for drug delivery systems. The imidazole group facilitates interactions with biological molecules, enhancing the targeting capabilities of nanoparticles. Research by Patel et al. (2023) demonstrated the successful encapsulation of anticancer drugs within EMIP-functionalized nanoparticles, leading to increased efficacy and reduced side effects.
Ligand Development
EMIP serves as an effective ligand in coordination chemistry due to its ability to coordinate with transition metals. Its bidentate nature allows it to form stable complexes with various metal ions, which can be utilized in catalysis and sensing applications. A study by Garcia et al. (2021) explored the coordination properties of EMIP with palladium and platinum complexes, highlighting their potential use in catalytic reactions.
Sensors
The coordination properties of EMIP have also been exploited in developing sensors for detecting metal ions and small molecules. The imidazole moiety can selectively bind to specific ions, making it useful for environmental monitoring and biomedical applications. Research by Chen et al. (2022) demonstrated the development of an EMIP-based sensor capable of detecting lead ions in water samples with high sensitivity.
Mechanism of Action
The mechanism of action of 1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine involves its interaction with molecular targets and pathways. The imidazole ring can bind to the heme iron atom of ferric cytochrome P450, affecting various biochemical pathways . This interaction can lead to the modulation of enzyme activity and subsequent biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine with similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Substituents on Piperazine | Key Features |
|---|---|---|---|---|
| This compound | C10H18N4 | 194.28 | 1-Ethyl, 2-(1-methylimidazol-2-yl) | Enhanced lipophilicity; potential CNS penetration due to ethyl group |
| 1-(1-Methyl-1H-imidazol-2-yl)piperazine | C8H14N4 | 166.22 | 1-H, 2-(1-methylimidazol-2-yl) | Lacks ethyl group; lower molecular weight and lipophilicity |
| EMTPP* | C18H20F3N5 | 353.38 | 1-[(2-ethyl-4-methylimidazol-5-yl)methyl], 4-(trifluoromethylpyridinyl) | Complex substituents; mechanism-based inactivation of cytochrome P450 2D6 |
| 1-(N1-Benzyl-4-nitroimidazol-5-yl)piperazine | C14H16N6O2 | 324.32 | 1-Benzyl, 4-(4-nitroimidazol-5-yl) | Nitro group enhances antimicrobial activity; bulky benzyl affects solubility |
*EMTPP: 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine .
Key Research Findings
- Enzyme Interactions : Piperazine derivatives with electron-withdrawing groups (e.g., nitro in or trifluoromethyl in ) show enhanced target engagement but may face metabolic challenges .
- Structural Flexibility : Piperazine's conformational flexibility allows diverse substitution patterns, enabling tailored interactions with biological targets (e.g., PARP-1 inhibition in ) .
Biological Activity
1-Ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological potential and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of piperazine with imidazole derivatives under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C10H16N4 |
| Molecular Weight | 196.26 g/mol |
| Melting Point | 118–120 °C |
| Yield | 65% |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an antibacterial, antifungal, and anticancer agent.
Antimicrobial Activity
Research indicates that imidazole-based compounds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing imidazole rings can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial activity of various imidazole derivatives, including this compound, it was found that this compound demonstrated a Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .
Antifungal Activity
The compound has also shown promise against fungal pathogens. In vitro tests revealed that it inhibits the growth of several fungi, including Candida albicans, by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes.
Table 2: Antifungal Activity Results
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 32 |
| Aspergillus niger | 64 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in pathogen metabolism.
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death.
- DNA Intercalation : Some studies suggest that imidazole derivatives can intercalate into DNA, disrupting replication processes.
Pharmacological Potential
Given its diverse biological activities, this compound presents a promising scaffold for drug development. Its potential applications include:
Q & A
Q. What spectroscopic techniques are recommended for characterizing 1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine, and how are spectral data interpreted?
To confirm the structure of the compound, researchers should use a combination of 1H/13C NMR, IR spectroscopy, and mass spectrometry (MS) . For example:
- 1H NMR identifies proton environments: the imidazole ring protons typically resonate between δ 7.0–7.5 ppm, while piperazine protons appear as multiplets near δ 2.5–3.5 ppm. Ethyl groups show characteristic triplet/multiplet patterns .
- IR spectroscopy detects functional groups (e.g., C-N stretching in piperazine at ~1,250 cm⁻¹ and imidazole ring vibrations at ~1,600 cm⁻¹) .
- High-resolution MS confirms molecular weight and fragmentation patterns, with careful attention to isotopic clusters for halogenated analogs .
Q. What are the critical steps in synthesizing this compound via cyclization or substitution reactions?
Key steps include:
- Cyclization : Reacting 1-methylimidazole-2-carboxylic acid with ethylenediamine derivatives under reflux in polar solvents (e.g., DMF) with POCl₃ as a cyclizing agent. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Substitution : Introducing the ethyl group via nucleophilic substitution using ethyl bromide in the presence of K₂CO₃. Optimize temperature (60–80°C) to avoid side reactions like over-alkylation .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol to isolate high-purity crystals .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported pharmacological activities of structurally similar imidazole-piperazine derivatives?
Discrepancies often arise from variations in assay conditions or stereochemical effects. To address this:
- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for metabolic stability (e.g., liver microsome incubation) .
- Comparative docking studies : Analyze binding modes using computational tools (e.g., AutoDock Vina) to identify how substituents (e.g., ethyl vs. methyl groups) alter interactions with target proteins .
- Meta-analysis : Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ values) to identify outliers and correlate structural features with activity trends .
Q. What experimental approaches characterize the metabolic stability and cytochrome P450 interactions of imidazole-piperazine derivatives?
- CYP inhibition assays : Incubate the compound with human liver microsomes and CYP isoforms (e.g., 2D6, 3A4). Measure residual activity using probe substrates (e.g., dextromethorphan for CYP2D6) via LC-MS/MS. Time-dependent inactivation (e.g., ) indicates mechanism-based inhibition .
- Metabolite identification : Use high-resolution MS to detect hydroxylated or dehydrogenated metabolites. Trapping studies with nucleophiles (e.g., glutathione) can isolate reactive intermediates .
- Apoprotein adduction analysis : SDS-PAGE and Western blotting with anti-CYP antibodies confirm covalent modification of the enzyme .
Q. How do researchers resolve crystallographic challenges (e.g., twinning, low resolution) for this compound?
- Twinning : Use the SHELXD program for initial structure solution and SHELXL for refinement. Apply TWIN/BASF commands to model twinning ratios .
- Low-resolution data : Employ charge-flipping algorithms (e.g., in OLEX2) and integrate hydrogen atoms explicitly. Restrain anisotropic displacement parameters (ADPs) for non-H atoms .
- Validation : Cross-check with spectroscopic data (e.g., NMR) to confirm bond lengths and angles .
Q. How does the substitution pattern on the imidazole ring influence electronic properties and reactivity?
- Electron-withdrawing groups (e.g., Cl at position 4) increase electrophilicity, facilitating nucleophilic attacks on the piperazine ring. This is confirmed by Hammett σ⁺ values derived from reaction kinetics .
- Methyl groups at position 1 enhance steric hindrance, reducing reactivity in alkylation reactions. Computational studies (DFT) show increased HOMO-LUMO gaps (~5.2 eV) compared to unsubstituted analogs .
- Ethyl substituents improve lipid solubility (logP ~1.8), as measured by shake-flask assays, enhancing membrane permeability in pharmacological studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
